Mithramycin, 3-C-demethyl-4-C-methyl-
Description
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Properties
Molecular Formula |
C52H76O24 |
|---|---|
Molecular Weight |
1085.1 g/mol |
IUPAC Name |
(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-2-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,4R,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C52H76O24/c1-18-30(72-36-15-31(44(59)21(4)68-36)73-34-13-28(54)43(58)20(3)67-34)12-26-10-25-11-27(51(66-9)49(64)42(57)19(2)53)52(48(63)40(25)47(62)39(26)41(18)56)76-38-17-33(46(61)23(6)70-38)75-37-16-32(45(60)22(5)69-37)74-35-14-29(55)50(65-8)24(7)71-35/h10,12,19-24,27-29,31-38,42-46,50-62H,11,13-17H2,1-9H3/t19-,20-,21-,22-,23-,24-,27+,28-,29-,31-,32-,33-,34+,35+,36+,37+,38+,42+,43-,44-,45-,46-,50-,51+,52+/m1/s1 |
InChI Key |
NKGFIFLSQXHQOK-YFMGEURGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)OC)O)C(=C4C(=C3C)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O |
Synonyms |
variamycin variamycin B |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Mithramycin and its derivatives have shown significant antitumor activity across several cancer cell lines. Research indicates that modifications to the mithramycin structure can enhance its efficacy and reduce toxicity:
- Mithramycin SK (MTM-SK) : This derivative exhibits improved therapeutic indices compared to the parent compound. It has been tested against a variety of human cancer cell lines, demonstrating enhanced cytotoxicity .
- Demycarosyl-Mithramycin SK (demyc-MTM-SK) : This variant has shown promising results in preclinical assays for its ability to inhibit tumor growth, particularly in models of colon and melanoma cancers .
Structural Modifications and Derivatives
Recent studies have focused on creating novel mithramycin analogs through biocatalysis and combinatorial biosynthesis:
- Acetylated Derivatives : New compounds with acetyl groups at various positions have been synthesized, showing enhanced antitumor activity against glioblastoma and pancreatic tumors .
- Diversity through Gene Inactivation : By inactivating specific genes involved in mithramycin biosynthesis (e.g., mtmW), researchers have generated derivatives with altered side chains that exhibit improved biological activity .
Case Studies and Clinical Applications
Several case studies highlight the potential of mithramycin derivatives in clinical settings:
- A study demonstrated that DIG-MTM-SK was more potent than traditional mithramycin in NCI-60 anticancer drug screening, especially against ovarian and breast cancer cell lines. This compound's efficacy was confirmed through in vivo xenograft models, suggesting it warrants further clinical investigation .
- Another case involved mithramycin SK showing improved therapeutic indices when tested against a range of human cancer cell lines, pointing towards its potential as a viable treatment option for various malignancies .
Summary Table of Mithramycin Applications
| Application Area | Specific Compounds | Key Findings |
|---|---|---|
| Antitumor Activity | Mithramycin SK | Improved therapeutic index vs. parent compound |
| Mechanism of Action | All derivatives | Binds DNA; inhibits EWS-FLI1 |
| Structural Modifications | Acetylated derivatives | Enhanced activity against specific cancer types |
| Clinical Applications | DIG-MTM-SK | Potent in vivo efficacy; warrants further study |
Preparation Methods
Case Study: Premithramycin B as a Precursor
Premithramycin B (PMB), the substrate for MtmOIV, is a tetracyclic intermediate with intact methyl groups at C-3 and C-4. By halting the pathway at PMB (e.g., via mtmOIV inactivation), this compound can be isolated and chemically modified. Demethylation at C-3 may involve oxidative cleavage using Streptomyces cytochrome P450 enzymes or chemical reagents like boron tribromide.
Table 2: Intermediates from Gene Inactivation
| Mutant Gene | Accumulated Intermediates | Structural Features |
|---|---|---|
| mtmOIV | Premithramycin B (PMB) | Tetracyclic, C-3/C-4 methylated |
| mtmGI | Premithramycins A1–A4 | Varying sugar moieties |
Semi-Synthetic Derivatization Techniques
Semi-synthetic modification of mithramycin SA (a biosynthetic shunt product) offers a route to C-demethylated and C-methylated derivatives. Mithramycin SA lacks the disaccharide chain, simplifying selective chemical reactions at the aglycone.
Carboxylic Acid Functionalization
The terminal carboxylic acid of mithramycin SA undergoes coupling with primary amines under standard peptide synthesis conditions. For example, reaction with L-valine methyl ester in the presence of PyBOP and DIPEA yields derivatives with 81% efficiency. Selective methylation at C-4 could exploit similar coupling chemistry with methylamine derivatives.
Table 3: Semi-Synthetic Reaction Conditions
| Reagent | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| L-Valine methyl ester | PyBOP | DCM | 81 |
| Cystamine | TBTU | DMF | 68 |
| Methyl hydrazine | DPPA | DCM | 74 |
Analytical and Purification Methods
Isolation of mithramycin analogues requires robust chromatographic techniques. Solid-phase extraction (SPE) on C18 columns with acetonitrile/water gradients effectively separates intermediates. Preparative HPLC with UV detection at 280 nm resolves structurally similar derivatives.
Q & A
Q. What experimental methods are used to confirm Mithramycin's inhibition of Sp1 transcription factors?
Mithramycin's inhibition of Sp1 is validated through a combination of biochemical and molecular techniques:
- DNAse I footprinting : Identifies GC-rich promoter regions where Mithramycin binds, blocking Sp1 access (e.g., c-myc P1/P2 promoters) .
- Electrophoretic mobility shift assays (EMSAs) : Demonstrate reduced Sp1-DNA complex formation in the presence of Mithramycin (e.g., c-src and DHFR promoters) .
- Promoter-reporter assays : Quantify transcriptional suppression of Sp1-dependent genes (e.g., TNFSF9, DHFR) using luciferase constructs .
- RT-PCR/qPCR : Measure downstream changes in mRNA levels of Sp1-regulated genes (e.g., Myc, c-Src, p21) .
Q. Which genes are most consistently targeted by Mithramycin in cancer and neurodegeneration models?
Key genes include:
- Proto-oncogenes : c-Myc (transcriptionally silenced via promoter binding) and c-Src (inhibition reduces osteoclast activity and tumor growth) .
- Stress-response genes : Hif1α and p21waf1/cip1, modulated in oxidative stress and Huntington’s disease models .
- Fibrosis-related genes : COL1A1/COL1A2 (collagen synthesis) and CTGF (TGF-β signaling) are suppressed in fibroblasts .
Q. What in vitro and in vivo models are standard for studying Mithramycin’s neuroprotective effects?
- In vitro : Primary cortical neurons exposed to oxidative stress (e.g., glutathione depletion or camptothecin) with viability assessed via MTT assays .
- In vivo : Transgenic Huntington’s disease models (e.g., R6/2 mice), where Mithramycin delays motor deficits and neuropathology by preserving histone H3 methylation (lysine 9) and transcriptional activity .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies of Mithramycin analogues resolve toxicity while maintaining efficacy?
- Side-chain modifications : Altering the 3-pentyl side chain (e.g., mithramycin SK) reduces DNA binding affinity, lowering hepatotoxicity while retaining Sp1 inhibition .
- Methyltransferase engineering : Biosynthetic intermediates (e.g., 4-demethylpremithramycinone) reveal critical methylation steps (mtmMI/mtmMII genes) for optimizing bioactivity .
- Functional assays : Analogues like EC-8042/EC-8105 show improved therapeutic windows in Ewing sarcoma by selectively targeting EWS-FLI1 without broad cytotoxicity .
Q. How can transcriptomic profiling resolve contradictions in Mithramycin’s gene selectivity across cell types?
- Microarray/RNA-seq : Identifies cell-type-specific gene clusters (e.g., TGF-β pathway in fibroblasts vs. Myc in neurons) .
- Chromatin immunoprecipitation (ChIP) : Distinguishes direct Sp1 inhibition from indirect effects (e.g., H3K9 methylation changes in Huntington’s models) .
- CRISPR screening : Validates gene dependencies (e.g., Myc knockout confirms its role in neuronal apoptosis) .
Q. What methodologies optimize Mithramycin dosing in combinatorial therapies to mitigate resistance?
- Time-lapse microscopy : Models proliferation dynamics in Ewing sarcoma cells to align Mithramycin exposure with radiation-induced mitotic catastrophe .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Adjusts dosing intervals based on in vivo half-life (e.g., 0.2 mg/kg/day in xenografts) to sustain Sp1 suppression .
- Synergy assays : Screens with histone deacetylase inhibitors (HDACi) reveal enhanced TNFSF9 suppression via dual epigenetic modulation .
Q. How do methylation and glycosylation patterns in Mithramycin biosynthesis influence its mechanism?
- Methyltransferases (mtmMI/mtmMII) : Catalyze 4-O- and 9-C-methylation, critical for DNA minor groove binding and Sp1 displacement .
- Glycosylation analysis : β-linked deoxy sugars (e.g., D-mycarose) enhance stability and DNA affinity compared to α-configurations in analogues .
- NMR/HPLC-MS : Elucidates structural variants (e.g., chromocyclomycin derivatives) with altered bioactivity .
Methodological Notes
- Contradiction Management : Discrepancies in gene targeting (e.g., Myc vs. DHFR) are addressed by cell-type-specific promoter architectures and chromatin accessibility .
- Toxicity Mitigation : Preclinical models prioritize analogues with lower DNA binding affinity (e.g., mithramycin SK) to reduce off-target effects .
- Data Integration : Multi-omics approaches (ChIP-seq, RNA-seq) reconcile neuroprotective and anticancer mechanisms by linking Sp1 inhibition to downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
